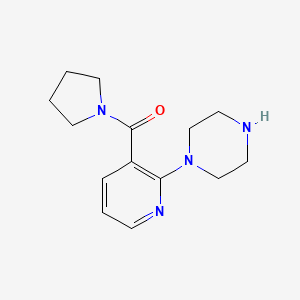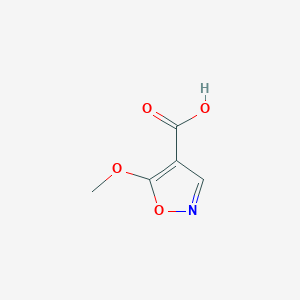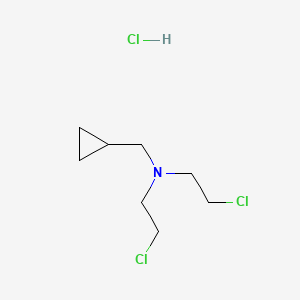
(2-(Piperazin-1-YL)pyridin-3-YL)(pyrrolidin-1-YL)methanone
Übersicht
Beschreibung
The compound contains a piperazine and a pyridine ring, which are common structures in medicinal chemistry due to their versatile reactivity and pharmacological properties . Piperazine derivatives have been studied for their anti-tubercular activity , while pyridine derivatives have shown anti-fibrotic activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperazine ring, a pyridine ring, and a pyrrolidine ring. These rings could influence the compound’s reactivity and biological activity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which it’s used. Piperazine and pyridine rings can participate in various chemical reactions, including substitutions, additions, and ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as melting point, solubility, and stability, would depend on its exact structure. Without specific information, it’s difficult to predict these properties .Wissenschaftliche Forschungsanwendungen
Chemical Properties and Safety Information
“(2-(Piperazin-1-YL)pyridin-3-YL)(pyrrolidin-1-YL)methanone” has a CAS Number of 73331-93-8 and a molecular weight of 183.25 . The physical form of this compound is liquid-oil . It’s important to note that this compound has several safety warnings, including hazard statements H302+H312+H332;H315;H319;H335 .
Use in Neurodegenerative Diseases
This compound could potentially be used in the research of neurodegenerative diseases. Dysregulation of tropomyosin receptor kinases (TrkA/B/C) expression and signalling is recognized as a hallmark of numerous neurodegenerative diseases including Parkinson’s, Huntington’s and Alzheimer’s disease .
Use in Cancer Research
“(2-(Piperazin-1-YL)pyridin-3-YL)(pyrrolidin-1-YL)methanone” could be used in cancer research. TrkA/B/C is known to drive tumorigenesis and metastatic potential in a wide range of neurogenic and non-neurogenic human cancers .
Use in Cytotoxic Activity Research
A library of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives were designed, synthesized and screened for their in vitro cytotoxic activity against BT-474, HeLa, MCF-7, NCI-H460 and HaCaT cells .
Use in Anti-Tubercular Agents Research
This compound could be used in the research of anti-tubercular agents. Cell viability was measured by in vitro MTT assay .
Use in Chemical Synthesis
“(2-(Piperazin-1-YL)pyridin-3-YL)(pyrrolidin-1-YL)methanone” could be used in chemical synthesis. It is related to other compounds such as 6-(4-Boc-piperazin-1-yl)pyridine-3-boronic acid pinacol ester .
Wirkmechanismus
Target of Action
Compounds with similar structures have been known to target tropomyosin receptor kinases (trka/b/c) . These receptors play a crucial role in the development and function of the nervous system.
Mode of Action
If we consider its potential interaction with trka/b/c, it might bind to these receptors and modulate their signaling pathways . This could result in changes in cellular processes such as cell growth and differentiation.
Biochemical Pathways
If it does interact with trka/b/c, it could potentially influence neurotrophic signaling pathways , which are critical for neuronal survival and function.
Result of Action
If it does interact with trka/b/c, it could potentially influence neuronal survival and function .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2-piperazin-1-ylpyridin-3-yl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O/c19-14(18-8-1-2-9-18)12-4-3-5-16-13(12)17-10-6-15-7-11-17/h3-5,15H,1-2,6-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNEFTWFQCGUCEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=C(N=CC=C2)N3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30639923 | |
| Record name | [2-(Piperazin-1-yl)pyridin-3-yl](pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30639923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(Piperazin-1-YL)pyridin-3-YL)(pyrrolidin-1-YL)methanone | |
CAS RN |
902836-06-0 | |
| Record name | [2-(Piperazin-1-yl)pyridin-3-yl](pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30639923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl 3-(bromomethyl)-1H-pyrazolo[4,3-c]pyridine-1-carboxylate](/img/structure/B1613300.png)
![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-(2-methoxyethyl)amine](/img/structure/B1613301.png)

![2-(5-Methyl-2-((4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)amino)pyrimidin-4-yl)benzo[b]thiophene-5-carbonitrile](/img/structure/B1613303.png)
![(S)-2-[Benzyl-(3-chloro-2-hydroxypropyl)amino]-N-(4-benzyloxyphenyl)acetamide](/img/structure/B1613304.png)


![2-(1H-Pyrazol-5-yl)benzo[d]thiazole](/img/structure/B1613307.png)
![N-Methyl(4-methyl-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazin-7-YL)methylamine](/img/structure/B1613311.png)




